![molecular formula C22H20O4 B3042723 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid CAS No. 66056-40-4](/img/structure/B3042723.png)
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid
Overview
Description
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid, also known by its CAS Number 66056-40-4, is an organic compound . It is a novel O-substituted Hydroxyphenylacetic Acid derivative . The molecular weight of this compound is 348.4 .
Molecular Structure Analysis
The molecular formula of 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid is C22H20O4 . The InChI code is 1S/C22H20O4/c23-22(24)13-19-11-12-20(25-15-17-7-3-1-4-8-17)14-21(19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,23,24) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
Catalysis and Synthesis
- Catalyst for Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid, a structurally related compound, is used as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This is crucial in alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Chemical Synthesis Techniques
- Synthesis of Heterocyclic Scaffolds : 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized as a versatile template for the synthesis of novel heterocyclic scaffolds, indicating a potential area of application for similar compounds (Amareshwar, Mishra, & Ila, 2011).
Thermodynamic Investigations
- Study of Solubility and Solvation : Thermodynamic properties like solubility, vapor pressure, and crystal heat capacity of [4-(Benzyloxy)phenyl]acetic acid, a similar compound, have been studied to understand solvation processes (Kurkov, Perlovich, & Zielenkiewicz, 2006).
Organic Synthesis
- Synthesis of Bis(1,2,4-oxadiazoles) : Diaminoglyoxime's reaction with various ketones, including related compounds, leads to the synthesis of bis(1,2,4-oxadiazoles), a class of organic compounds (Khanmiri et al., 2014).
Photoluminescence and Materials Science
- Metal-Organic Frameworks (MOFs) : A study involving a carboxylic acid ligand structurally similar to 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid was used to construct novel MOFs, demonstrating potential applications in materials science and photoluminescence (Lv et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[2,4-bis(phenylmethoxy)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-22(24)13-19-11-12-20(25-15-17-7-3-1-4-8-17)14-21(19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBFVVTWAHLOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-Bis(benzyloxy)phenyl]acetic Acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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